Thiophene-3,4-dicarbonyl dichloride

Vue d'ensemble

Description

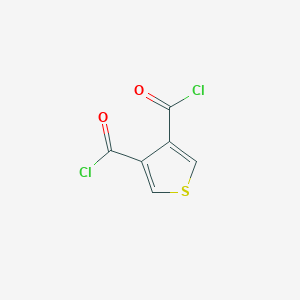

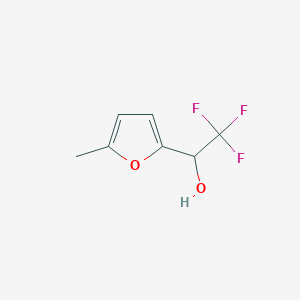

Thiophene-3,4-dicarbonyl dichloride, also known as 3,4-Thiophenedicarbonyl dichloride (9CI), is a chemical compound with the molecular formula C6H2Cl2O2S . It is used in research and development .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene-3,4-dicarbonyl dichloride has a molecular weight of 209.05 . It has a boiling point of 293.2±20.0 °C and a density of 1.586±0.06 g/cm3 .Applications De Recherche Scientifique

1. Synthesis of Thiophene Derivatives

Thiophene-3,4-dicarbonyl dichloride is used in synthesizing various thiophene derivatives. For instance, it has been employed to create pyrazolyl and 3-methylpyrazolyl substituted compounds. These derivatives are significant for their planar structure and potential applications in molecular design (Khan, Khan, Shahzad, & Noor, 2015).

2. Precursor for Conducting Polymers

It serves as a precursor in the preparation of new conducting polymers, which are valuable in electronics. The synthesis of thiophene derivatives, such as 3,4-bis[(methoxycarbonyl)methyl]thiophene, leads to materials that are potentially useful in electronic applications (Fazio, Gabriele, Salerno, & Destri, 1999).

3. Building Block for Unsymmetrical Thiophenes

Thiophene-3,4-dicarbonyl dichloride is a versatile building block for constructing unsymmetrical thiophenes. This includes its use in stepwise regiospecific substitutions and palladium-catalyzed cross-coupling reactions, leading to a variety of structurally diverse thiophene compounds (Ye & Wong, 1997).

4. Electrochemical and Computational Analysis

In the field of electrochemistry, thiophene-3,4-dicarbonyl derivatives have been analyzed for their structural, electrochemical, and electronic properties. These studies contribute to understanding the material's potential in electrical energy storage and other applications (Zhou, Hernández-Burgos, Burkhardt, Qian, & Abruña, 2013).

5. Full Functionalization of Thiophene Ring

It has enabled the full functionalization of all four positions on the thiophene ring, a significant advancement in thiophene chemistry. This includes the synthesis of 3,4-difunctionalized dichlorothiophenes, which are crucial intermediates for various thiophene-based compounds (Piller & Knochel, 2009).

6. Templateless Electropolymerization

Thiophene derivatives, including those derived from thiophene-3,4-dicarbonyl dichloride, have been used in templateless electropolymerization. This process leads to nanoporousstructures with applications in water harvesting systems, separation membranes, opto-electronic devices, and sensors (Sow, Drame, Thiam, Orange, Sène, Dieng, Guittard, & Darmanin, 2020).

7. Optical and Photophysical Properties

The postfunctionalization of poly(3-hexylthiophene) with thiophene-3,4-dicarbonyl derivatives allows for the study of electronic and steric effects on the optical and photophysical properties of poly(thiophene)s. This includes an investigation into how various functional groups can influence the fluorescence yield and solid-state emission of these materials (Li, Vamvounis, & Holdcroft, 2002).

8. Formation of High Surface Area Microporous Polymers

Thiophene-3,4-dicarbonyl dichloride derivatives have been used to synthesize high surface area conjugated microporous polymers. These polymers, with significant microporosity, have potential applications in organic electronics and optoelectronics due to their promising structural and electronic properties (Jiang, Laybourn, Clowes, Khimyak, Bacsa, Higgins, Adams, & Cooper, 2010).

9. Radiation-Induced Oligomerization

Research has been conducted on the radiation-induced oligomerization of thiophene derivatives, including those derived from thiophene-3,4-dicarbonyl dichloride. This study is significant for understanding the radical cation formation and oxidative coupling processes, which are vital for oligomerization and have implications in materials science (Michalski, Sikora, Adamus, & Marcinek, 2010).

Safety And Hazards

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Propriétés

IUPAC Name |

thiophene-3,4-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O2S/c7-5(9)3-1-11-2-4(3)6(8)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBZMKZUKLTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565655 | |

| Record name | Thiophene-3,4-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-3,4-dicarbonyl dichloride | |

CAS RN |

33527-26-3 | |

| Record name | Thiophene-3,4-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)